

Melitidin: A Spectroscopic and Biosynthetic Deep Dive for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melitidin**

Cat. No.: **B12368738**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of **Melitidin**, a flavanone glycoside with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. It details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway.

Spectroscopic Data of Melitidin

The structural elucidation of **Melitidin** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Melitidin** have been fully assigned, providing a detailed map of its molecular structure. The data presented here is a comprehensive summary from published literature.

Table 1: ^1H NMR Spectroscopic Data for **Melitidin**

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J in Hz)
2	5.45	dd	12.5, 3.0
3ax	3.10	m	
3eq	2.78	dd	17.0, 3.0
6	6.15	d	2.0
8	6.13	d	2.0
2'	7.35	d	8.5
3'	6.82	d	8.5
5'	6.82	d	8.5
6'	7.35	d	8.5
1"	5.10	d	7.5
2"	3.65	m	
3"	3.68	m	
4"	3.45	m	
5"	3.80	m	
6" ^a	4.45	dd	12.0, 2.0
6" ^b	4.15	dd	12.0, 6.0
1" ^c	4.65	d	1.5
2" ^c	3.60	m	
3" ^c	3.55	m	
4" ^c	3.30	m	
5" ^c	3.75	m	
6" ^c	1.15	d	6.0
2" ^c	2.60	s	

4''''	2.70	s
6''''	1.30	s

Table 2: ^{13}C NMR Spectroscopic Data for **Melitidin**

Atom No.	Chemical Shift (δ) ppm
2	79.5
3	42.5
4	197.0
5	164.0
6	96.5
7	167.0
8	95.5
9	163.0
10	102.0
1'	131.0
2'	128.5
3'	115.5
4'	158.0
5'	115.5
6'	128.5
1"	99.5
2"	77.0
3"	78.0
4"	71.0
5"	76.5
6"	63.5
1'''	101.0
2'''	72.0

3'''	72.5
4'''	74.0
5'''	69.0
6'''	18.0
1''''	172.0
2''''	45.0
3''''	70.0
4''''	45.5
5''''	173.0
6''''	27.0

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and confirming the molecular weight of **Melitidin**.

Table 3: High-Resolution Mass Spectrometry Data for **Melitidin**

Ion	Calculated m/z	Observed m/z
[M-H] ⁻	723.2136	723.2138

Experimental Protocols

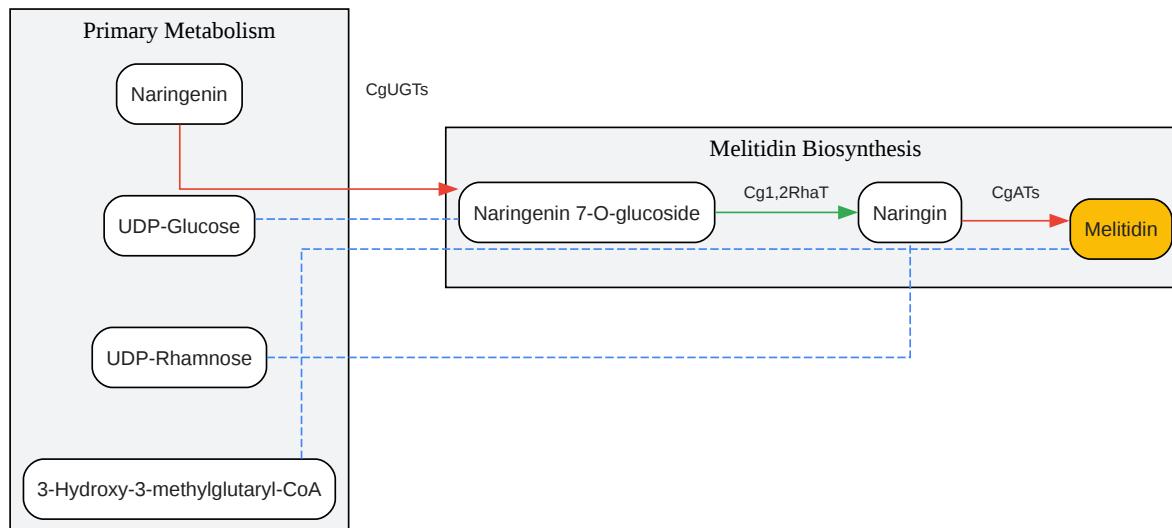
Isolation of Melitidin from *Citrus grandis* 'Tomentosa'

The isolation of **Melitidin** is typically performed from the peels of *Citrus grandis* 'Tomentosa'.^[1] [3] The general procedure involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% aqueous ethanol or methanol, often using methods like maceration or water bath

extraction to optimize the yield of flavonoids.[3]

- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The flavonoid-rich fractions are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 material.[4] Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).[5]

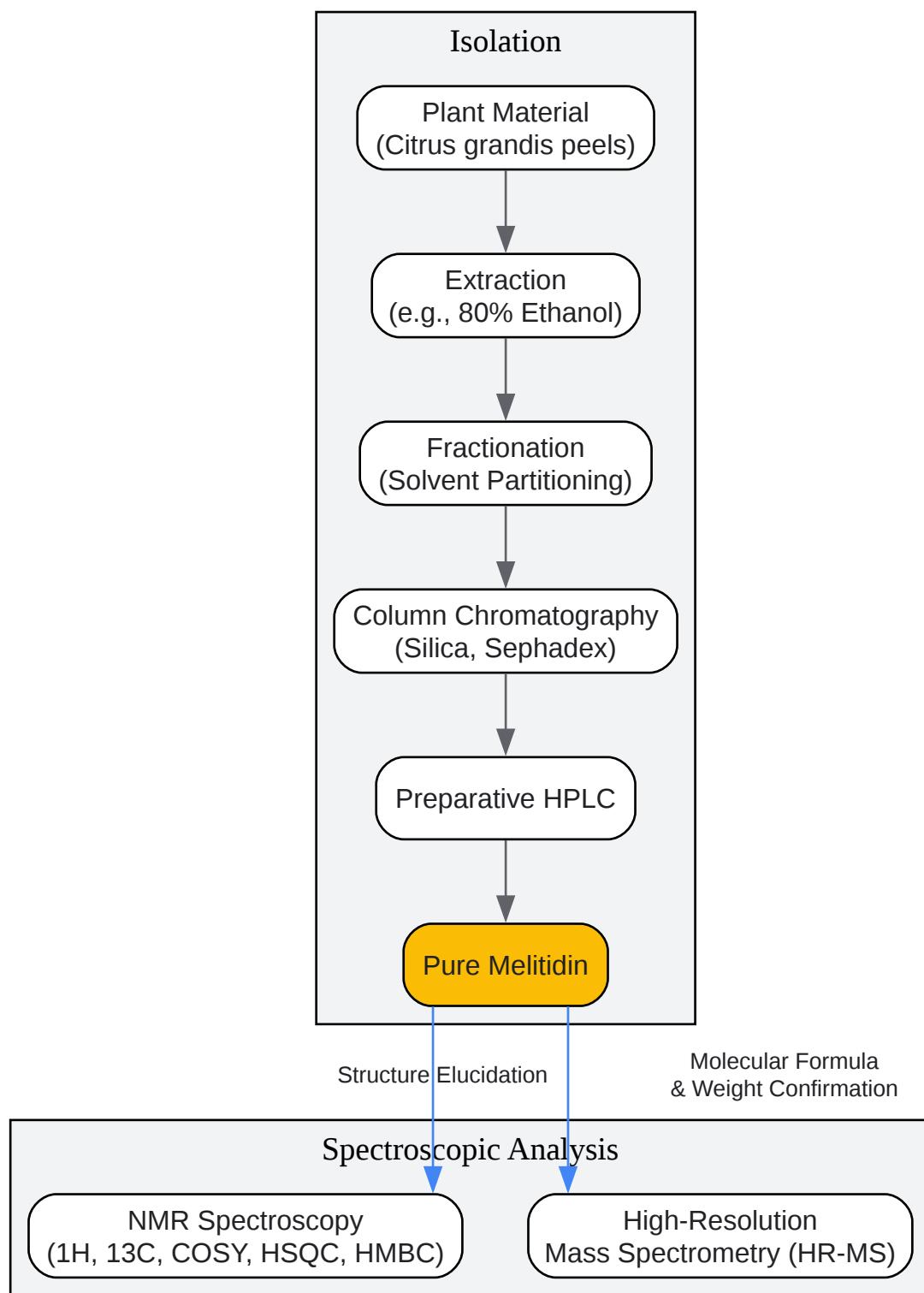

Spectroscopic Analysis

The structural characterization of the isolated **Melitidin** is carried out using the following spectroscopic methods:

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC (or HMQC), and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[6] Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.
- Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8]

Biosynthesis of Melitidin

Recent research has elucidated the biosynthetic pathway of **Melitidin** in pummelo (*Citrus grandis*).[9] The pathway involves a series of enzymatic reactions catalyzed by a newly discovered flavonoid gene cluster.


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Melitidin**.

The biosynthesis of **Melitidin** begins with the flavonoid precursor, naringenin. A cascade of enzymatic reactions, catalyzed by UDP-glucuronosyltransferases (CgUGTs), a 1,2 rhamnosyltransferase (Cg1,2RhaT), and acyltransferases (CgATs), leads to the formation of **Melitidin**.^[9] These enzymes utilize sugar donors like UDP-glucose and UDP-rhamnose, and an acyl donor, 3-hydroxy-3-methylglutaryl-CoA, to sequentially modify the naringenin backbone.^[9]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of **Melitidin**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Melitidin** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melitidin: a flavanone glycoside from Citrus grandis 'Tomentosa' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Melitidin: A Spectroscopic and Biosynthetic Deep Dive for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368738#spectroscopic-data-of-melitidin-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com